molecular formula C13H16BrNO B13474653 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine

1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine

Katalognummer: B13474653
Molekulargewicht: 282.18 g/mol
InChI-Schlüssel: BNSBPWYLDVXTMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine is a compound belonging to the benzofuran class of chemicals.

Vorbereitungsmethoden

The synthesis of 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine typically involves several steps, starting from commercially available precursors. . The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor properties . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H16BrNO

Molekulargewicht

282.18 g/mol

IUPAC-Name

1-(5-bromo-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H16BrNO/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7,12H,15H2,1-3H3

InChI-Schlüssel

BNSBPWYLDVXTMV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C1=CC2=C(O1)C=CC(=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.